molecular formula C15H9BrClNO2 B12477505 5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione

5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione

Cat. No.: B12477505
M. Wt: 350.59 g/mol
InChI Key: MWEZGIJTUOWKDY-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione typically involves the reaction of 5-bromoisoindoline-1,3-dione with 2-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar core structure but has different substituents, leading to distinct biological activities.

    5-Bromo-2-chlorobenzyl alcohol: This compound has a similar bromine and chlorine substitution pattern but differs in its functional groups and overall structure.

    5-Bromo-2-morpholin-4-ylmethyl-isoindole-1,3-dione: This compound has a morpholine group, which imparts different chemical and biological properties.

Uniqueness

5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C15H9BrClNO2

Molecular Weight

350.59 g/mol

IUPAC Name

5-bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H9BrClNO2/c16-10-5-6-11-12(7-10)15(20)18(14(11)19)8-9-3-1-2-4-13(9)17/h1-7H,8H2

InChI Key

MWEZGIJTUOWKDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br)Cl

Origin of Product

United States

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